

# Application Notes and Protocols: Synthesis of Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>)

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## Compound of Interest

Compound Name: *trans,trans-Dibenzylideneacetone*

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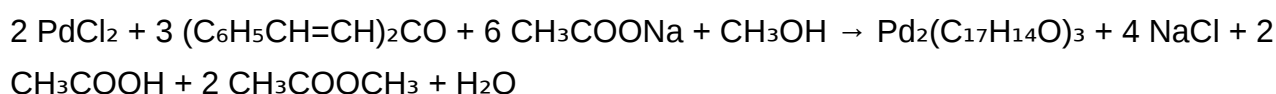
## Introduction

Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>) is a crucial organopalladium compound widely utilized as a source of soluble palladium(0) in a vast array of catalytic cross-coupling reactions.<sup>[1][2]</sup> Its utility in reactions such as the Suzuki, Negishi, and Buchwald-Hartwig aminations makes it an indispensable tool in synthetic organic chemistry and drug development.<sup>[1]</sup> The complex consists of two palladium atoms bridged by three molecules of **trans,trans-dibenzylideneacetone** (dba).<sup>[1]</sup> This document provides a detailed protocol for the synthesis of Pd<sub>2</sub>(dba)<sub>3</sub>, often isolated as its chloroform adduct, Pd<sub>2</sub>(dba)<sub>3</sub>·CHCl<sub>3</sub>.<sup>[1][2]</sup>

## Reaction Scheme

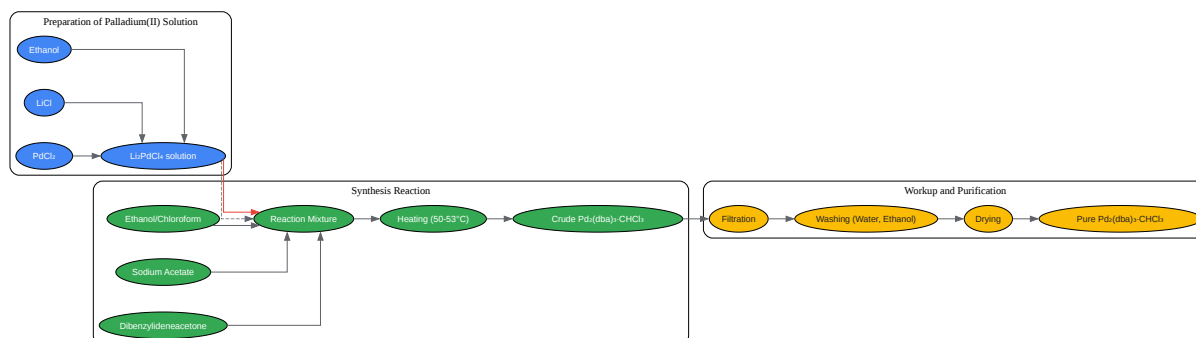
The synthesis of Pd<sub>2</sub>(dba)<sub>3</sub> typically involves the reduction of a palladium(II) salt in the presence of **trans,trans-dibenzylideneacetone**. A common method employs sodium tetrachloropalladate(II) or palladium(II) chloride as the palladium source and a mild reducing agent/base like sodium acetate in an alcoholic solvent.

Overall Reaction:



## Experimental Workflow

The following diagram outlines the general workflow for the synthesis of  $\text{Pd}_2(\text{dba})_3$ .



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Caption: Experimental workflow for the synthesis of  $\text{Pd}_2(\text{dba})_3$ .

## Quantitative Data Summary

The following table summarizes the typical quantities and molar ratios of reagents used in the synthesis of Pd<sub>2</sub>(dba)<sub>3</sub>·CHCl<sub>3</sub>.

Reagent/Parameter	Molecular Weight ( g/mol )	Quantity	Moles	Molar Ratio (relative to PdCl <sub>2</sub> )
Palladium(II) Chloride (PdCl <sub>2</sub> )	177.33	200.2 g	1.13	1.00
Lithium Chloride (LiCl)	42.39	108 g	2.55	2.26
trans,trans-Dibenzylideneacetone (dba)	234.29	414.3 g	1.77	1.57
Sodium Acetate (NaOAc)	82.03	720.4 g	8.78	7.77
Ethanol	46.07	13760 mL	-	-
Chloroform (CHCl <sub>3</sub> )	119.38	2250 mL	-	-
Reaction Conditions				
Temperature	-	50-53 °C	-	-
Reaction Time	-	Not specified, added over 30 min	-	-
Expected Yield	915.72 (Pd <sub>2</sub> (dba) <sub>3</sub> )	>500 g	-	Nearly quantitative

Note: Data is adapted from a scaled-up patent procedure.<sup>[3][4]</sup> Molar ratios are calculated based on the provided quantities.

## Detailed Experimental Protocol

This protocol is adapted from a procedure for the large-scale synthesis of the  $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$  adduct.<sup>[3][4]</sup>

Materials and Equipment:

- Palladium(II) chloride ( $\text{PdCl}_2$ )
- Lithium chloride ( $\text{LiCl}$ )
- **trans,trans-Dibenzylideneacetone** (dba)
- Anhydrous sodium acetate ( $\text{NaOAc}$ )
- Ethanol (anhydrous)
- Chloroform ( $\text{CHCl}_3$ )
- Deionized water
- Large reaction vessel with mechanical stirrer, heating mantle, and nitrogen inlet
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

#### Step 1: Preparation of the Lithium Tetrachloropalladate(II) ( $\text{Li}_2\text{PdCl}_4$ ) Solution

- Under a nitrogen atmosphere, charge the reaction vessel with palladium(II) chloride (200.2 g), lithium chloride (108 g), and ethanol (5400 mL).
- Stir the resulting solution at room temperature overnight.
- Filter the  $\text{Li}_2\text{PdCl}_4$  solution to remove any insoluble materials. Wash the insolubles with a small amount of ethanol (50-100 mL).

#### Step 2: Preparation of the Dibenzylideneacetone Solution

- In a separate reaction vessel under a nitrogen atmosphere, combine **trans,trans-dibenzylideneacetone** (414.3 g), ethanol (8360 mL), chloroform (2250 mL), and sodium acetate (720.4 g).
- Stir the mixture to form a solution.

#### Step 3: Synthesis of $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$

- Degas the previously prepared  $\text{Li}_2\text{PdCl}_4$  solution.
- Over a period of 30 minutes, add the degassed  $\text{Li}_2\text{PdCl}_4$  solution to the dibenzylideneacetone solution while maintaining the reaction temperature between 50.6-53.2 °C under a nitrogen atmosphere.<sup>[3]</sup> A dark purple to black solid should precipitate.
- After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

#### Step 4: Isolation and Purification of the Product

- Cool the reaction mixture to room temperature.
- Collect the solid product by filtration.
- Wash the product cake thoroughly with deionized water and then with anhydrous ethanol to remove any unreacted starting materials and inorganic byproducts.
- Dry the final product, Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, in a vacuum oven at a temperature between 20-40 °C.<sup>[3]</sup>

## Characterization

The synthesized  $\text{Pd}_2(\text{dba})_3$  complex can be characterized by various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be used to confirm the presence of the dba ligands and the overall structure of the complex in solution.<sup>[5][6]</sup>
- X-ray Diffraction (XRD): Single-crystal XRD can determine the solid-state structure of the complex.<sup>[5][6]</sup>

- Elemental Analysis: To confirm the elemental composition of the synthesized compound.

## Safety Precautions

- Palladium compounds can be toxic and should be handled with care.
- Organic solvents such as chloroform and ethanol are flammable and should be used in a well-ventilated fume hood away from ignition sources.
- Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
- The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) complex.

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